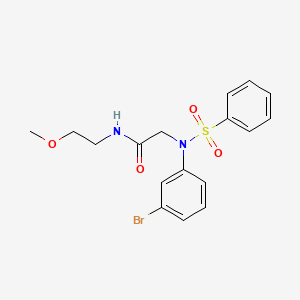![molecular formula C20H11Cl3N2O2 B5217780 2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the name DCB, and it has been the subject of numerous studies over the years. In
作用機序
The mechanism of action of DCB involves its ability to inhibit the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is an important protein that plays a role in the folding and stabilization of other proteins in the cell. By inhibiting the activity of Hsp90, DCB disrupts the function of other proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
DCB has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DCB has been shown to have anti-inflammatory and anti-oxidant properties. DCB has also been shown to affect the expression of certain genes in the cell, leading to changes in cellular function.
実験室実験の利点と制限
DCB has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been extensively studied for its properties. However, there are also limitations to the use of DCB in lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
将来の方向性
There are a number of future directions for research on DCB. One area of research is the development of new synthesis methods for DCB that can improve its yield and purity. Another area of research is the development of new applications for DCB, such as its use in the treatment of other diseases besides cancer. Additionally, further studies are needed to understand the effects of DCB on normal cells and to determine its potential toxicity in vivo.
合成法
The synthesis of 2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-chlorobenzophenone with 3-chlorobenzoic acid and phosphorus oxychloride. The resulting product is then treated with 2-aminophenol to obtain DCB. The synthesis of DCB has been studied extensively, and various modifications have been made to the reaction conditions to improve the yield and purity of the compound.
科学的研究の応用
DCB has been studied for its potential applications in scientific research, particularly in the field of cancer research. DCB has been shown to have anti-cancer properties, and it has been tested against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. DCB has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
特性
IUPAC Name |
2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-4-1-3-11(9-12)20-25-16-10-13(7-8-17(16)27-20)24-19(26)14-5-2-6-15(22)18(14)23/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZRSYOPOBPCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
